molecular formula C10H16BrNO4 B111948 (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid CAS No. 151215-34-8

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Cat. No.: B111948
CAS No.: 151215-34-8
M. Wt: 294.14 g/mol
InChI Key: AKUQAUPMGSKZIY-ZETCQYMHSA-N
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Description

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.

    Bromination: The bromination of the starting material is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the fourth position of the pent-4-enoic acid moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection at room temperature.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products such as (S)-4-azido-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be formed.

    Deprotection Reactions: The major product is (S)-4-Bromo-2-amino-pent-4-enoic acid after Boc removal.

Scientific Research Applications

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: This compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

    Bioconjugation: The bromine atom allows for further functionalization, making it useful in bioconjugation techniques for labeling and tracking biomolecules.

    Chemical Biology: It is employed in the study of protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid depends on its specific application:

    Peptide Synthesis: It acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.

    Bioconjugation: The bromine atom can undergo nucleophilic substitution, allowing the compound to be linked to other biomolecules.

Comparison with Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Lacks the bromine atom, making it less reactive for certain bioconjugation applications.

    (S)-4-Chloro-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.

Uniqueness: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring selective substitution reactions.

Properties

IUPAC Name

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQAUPMGSKZIY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376139
Record name Boc-L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151215-34-8
Record name Boc-L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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